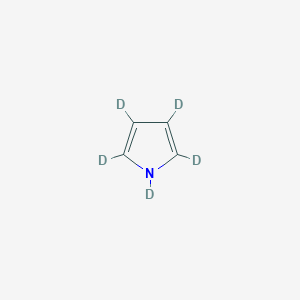
吡咯-d5
描述
Pyrrole-d5, also known as 1H-Pyrrole-1,2,3,4,5-d5, is a deuterated form of pyrrole where all hydrogen atoms are replaced by deuterium. This compound is often used in various scientific research applications due to its unique properties. Pyrrole itself is a five-membered nitrogen-containing heterocyclic aromatic compound, which is a key structural unit in many biologically significant molecules such as heme, chlorophyll, and vitamin B12 .
科学研究应用
Pyrrole-d5 is widely used in scientific research due to its deuterated nature, which makes it valuable in various fields:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Helps in the study of metabolic pathways and enzyme mechanisms by tracking the incorporation of deuterium.
Medicine: Used in the development of deuterated drugs, which often exhibit improved metabolic stability and pharmacokinetics.
Industry: Employed in the production of deuterated polymers and materials with unique properties .
作用机制
Target of Action
Pyrrole-d5, like other pyrrole derivatives, is known to interact with a variety of biological targets. Pyrrole compounds are often used as building blocks in the synthesis of more complex molecules, many of which have significant biological activity .
Mode of Action
Pyrrole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds or other types of non-covalent interactions . The exact nature of these interactions would depend on the specific target and the surrounding biochemical environment.
Biochemical Pathways
Pyrrole derivatives are involved in a wide range of biochemical pathways. For instance, they are key components in the synthesis of many natural products and pharmaceuticals . They also play a role in the de novo synthesis of purines and pyrimidines, which are essential components of nucleic acids . .
Pharmacokinetics
The pharmacokinetics of pyrrole derivatives can be influenced by a variety of factors, including their chemical structure, the route of administration, and the physiological characteristics of the individual .
Result of Action
Pyrrole derivatives are known to have a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects . The exact effects would depend on the specific targets of Pyrrole-d5 and the nature of its interactions with these targets.
Action Environment
The action, efficacy, and stability of Pyrrole-d5 can be influenced by a variety of environmental factors. These may include the pH and temperature of the surrounding environment, the presence of other molecules, and the specific characteristics of the biological system in which it is present .
生化分析
Biochemical Properties
The biochemical properties of Pyrrole-d5 are not fully elucidated yet. It is known that pyrrole derivatives interact with various enzymes, proteins, and other biomolecules. For instance, pyrrole-containing compounds are known to inhibit reverse transcriptase in the case of human immunodeficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases
Cellular Effects
Pyrrole derivatives have been shown to have diverse therapeutic applications, including anti-inflammatory, antitumor, and antiviral effects These effects are likely mediated by the influence of Pyrrole-d5 on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that pyrrole derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
It is known that pyrrole derivatives can exhibit toxic or adverse effects at high doses
Metabolic Pathways
It is known that pyrrole derivatives can be involved in various metabolic pathways
准备方法
Synthetic Routes and Reaction Conditions: Pyrrole-d5 can be synthesized through several methods, one of which involves the deuteration of pyrrole. This process typically includes the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For instance, pyrrole can be treated with deuterium oxide (D2O) in the presence of a catalyst to achieve the desired deuteration .
Industrial Production Methods: In an industrial setting, the production of pyrrole-d5 may involve the use of deuterated solvents and reagents in a controlled environment to ensure high purity and yield. The process often requires specialized equipment to handle deuterium and maintain the integrity of the deuterated compound .
化学反应分析
Types of Reactions: Pyrrole-d5 undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:
Oxidation: Pyrrole-d5 can be oxidized to form pyrrole-2,5-dione using oxidizing agents such as potassium permanganate.
Reduction: Reduction of pyrrole-d5 can lead to the formation of pyrrolidine-d5.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Pyrrole-2,5-dione-d5.
Reduction: Pyrrolidine-d5.
Substitution: Halogenated pyrroles such as 2-bromopyrrole-d5.
相似化合物的比较
- Pyrrole
- Pyrrolidine
- Imidazole .
Pyrrole-d5’s unique properties and applications make it a valuable compound in various scientific fields, contributing to advancements in chemistry, biology, medicine, and industry.
属性
IUPAC Name |
1,2,3,4,5-pentadeuteriopyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N/c1-2-4-5-3-1/h1-5H/i1D,2D,3D,4D/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAESVJOAVNADME-HXRFYODMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N(C(=C1[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583602 | |
| Record name | (~2~H_5_)-1H-Pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18430-85-8 | |
| Record name | (~2~H_5_)-1H-Pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrrole-1,2,3,4,5-d5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does deuteration with pyrrole-d5 help elucidate the mechanism of polypyrrole formation?
A: Pyrrole-d5 plays a crucial role in understanding the mechanism of polypyrrole formation through kinetic isotope effect studies. [, ] Researchers used pyrrole-d5 to investigate whether the breaking of a carbon-hydrogen bond (specifically, the loss of a proton) is a rate-limiting step in the polymerization process. By comparing the polymerization rates of pyrrole and pyrrole-d5, they found no significant difference, indicating that proton loss is not the rate-limiting step in the electropolymerization of pyrrole. [] This finding provided valuable insight into the mechanism and pointed towards a radical coupling mechanism. []
Q2: What insights about pyrrole's structure and phase transitions have been gained from studying pyrrole-d5?
A: Pyrrole-d5 has been instrumental in studying the vibrational modes and phase transitions of crystalline pyrrole using infrared and Raman spectroscopy. [, ] Researchers observed changes in the vibrational frequencies of both internal and external modes of pyrrole and pyrrole-d5 at different temperatures. [] These changes revealed two phase transitions in crystalline pyrrole, occurring at 30 K and 67 K. [] The study of these transitions, aided by the isotopic substitution in pyrrole-d5, provided valuable information about the crystal structure and intermolecular interactions within pyrrole. []
Q3: Are there specific advantages of using pyrrole-d5 in vibrational spectroscopy studies compared to pyrrole?
A: Yes, using pyrrole-d5 offers distinct advantages in vibrational spectroscopy. The substitution of hydrogen atoms with deuterium leads to a decrease in vibrational frequencies due to the increased mass of deuterium. This shift in frequencies, known as the "isotope effect," allows for clearer identification and assignment of specific vibrational modes in the spectra. [, ] By comparing the spectra of pyrrole and pyrrole-d5, researchers can better understand the molecular motions associated with each vibrational band, providing more detailed insights into the molecule's structure and dynamics. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


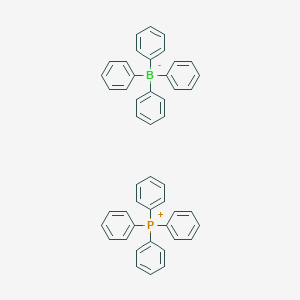
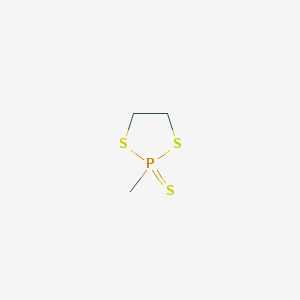
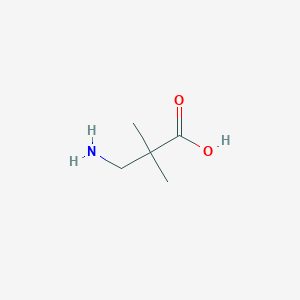
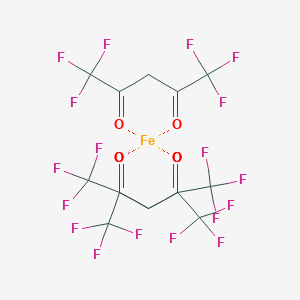
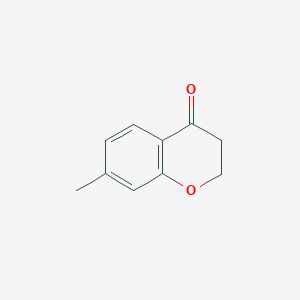
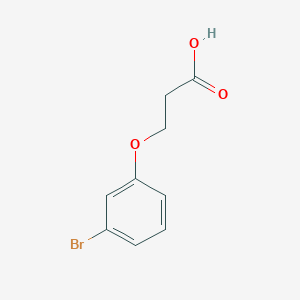
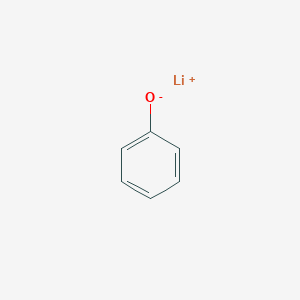
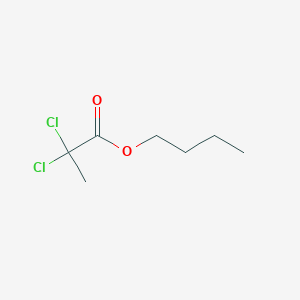
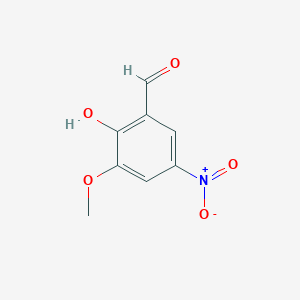
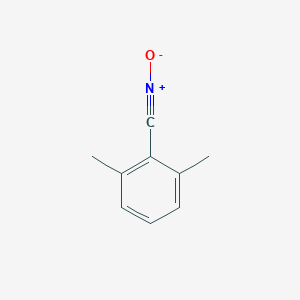
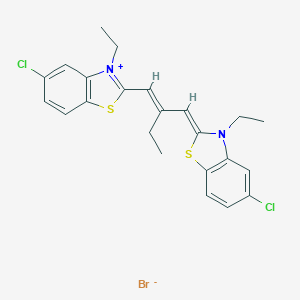
![Potassium;4-[(5,6-dihydroxy-4,7-dioxo-1,3,2-dioxastibepan-2-yl)oxy]-2,3-dihydroxy-4-oxobutanoate](/img/structure/B99846.png)
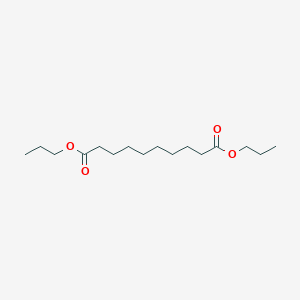
![4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B99850.png)
